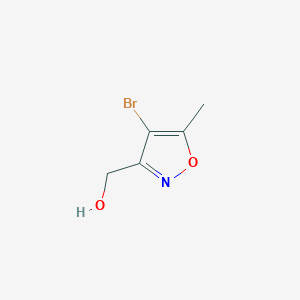
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the oxazole family It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a hydroxymethyl group at the 3rd position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol typically involves the bromination of 5-methyl-1,2-oxazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-methyl-1,2-oxazole with bromine in the presence of a suitable solvent to yield 4-bromo-5-methyl-1,2-oxazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methyl-1,2-oxazol-3-yl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Bromo-5-methyl-1,2-oxazol-3-carboxylic acid.
Reduction: 5-Methyl-1,2-oxazol-3-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Bromo-oxazol-2-yl)-methanol: Similar structure but with the bromine atom at a different position.
(4-Chloro-5-methyl-1,2-oxazol-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine
Uniqueness
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 4th position and the hydroxymethyl group at the 3rd position makes it a versatile intermediate for various synthetic applications and a valuable compound for research .
特性
分子式 |
C5H6BrNO2 |
|---|---|
分子量 |
192.01 g/mol |
IUPAC名 |
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |
InChIキー |
DUVOSOWXFVVVBU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)

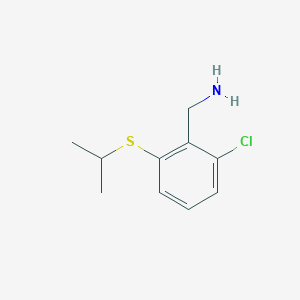
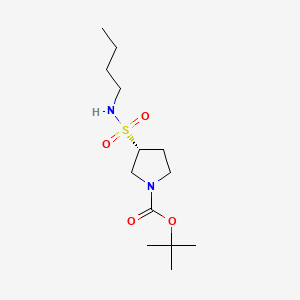
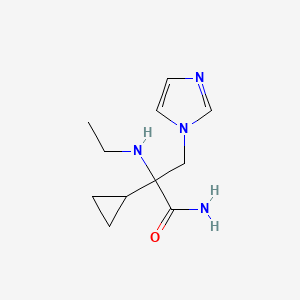
![4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)

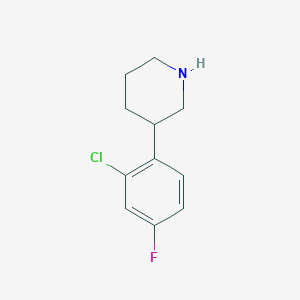
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)

